molecular formula C21H24N2O4 B249010 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Cat. No. B249010
M. Wt: 368.4 g/mol
InChI Key: FODAEDRKGKSMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone, also known as MBPE, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological applications.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone involves its binding to the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This results in an increase in dopamine release in the brain, leading to a potential increase in reward and motivation.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has a dose-dependent effect on dopamine release in the brain. It has also been shown to increase locomotor activity in rodents, indicating its potential stimulant properties. Additionally, 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone in lab experiments is its high affinity for the dopamine D3 receptor, making it a useful tool for studying dopamine signaling pathways. However, one limitation is the potential for off-target effects, as 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has also been shown to bind to other receptors in the brain.

Future Directions

Future research on 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone could focus on its potential use in the treatment of addiction and other dopamine-related disorders. Additionally, further studies could investigate the potential for 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone to have neuroprotective effects in certain neurodegenerative diseases. Finally, the development of more selective compounds with higher affinity for the dopamine D3 receptor could lead to more targeted pharmacological interventions.

Synthesis Methods

The synthesis of 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone involves the reaction of 1-(4-bromobenzoyl)-4-methylpiperazine with 2-methyl-4-(2-hydroxyethoxy)toluene in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been studied for its potential pharmacological applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which plays a role in reward and motivation pathways in the brain. This makes 1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone a potential candidate for the treatment of addiction and other disorders related to dopamine dysfunction.

properties

Product Name

1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H24N2O4/c1-16-6-5-7-17(14-16)27-15-20(24)22-10-12-23(13-11-22)21(25)18-8-3-4-9-19(18)26-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

FODAEDRKGKSMOM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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